2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 6 and a thio-linked acetamide group at position 3. The acetamide moiety is further modified with a p-tolyl (4-methylphenyl) substituent. Its synthesis likely follows methodologies analogous to those reported for related triazolo-pyridazine derivatives, involving annulation reactions or nucleophilic substitutions on pre-functionalized azine precursors .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-18(26)12-27-19-23-22-17-7-6-16(24-25(17)19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJQSSSZLHCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridazinone
6-(Pyridin-4-yl)pyridazin-3(2H)-one is treated with phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(pyridin-4-yl)pyridazine.
Reaction Conditions :
Cyclization with 4-Amino-1,2,4-Triazole
The chlorinated pyridazine undergoes cyclization with 4-amino-1,2,4-triazole in the presence of a base (e.g., cesium carbonate) to form 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine.
Reaction Conditions :
Optimization and Key Findings
Comparative Analysis of Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Potassium carbonate | THF | 50 | 65 |
| Cesium carbonate | DMF | 80 | 78 |
| Triethylamine | Acetonitrile | 40 | 58 |
Cesium carbonate in DMF provided superior yields due to enhanced nucleophilicity.
Impact of Solvent on Cyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 78 |
| Toluene | 8 | 62 |
| Ethanol | 12 | 55 |
DMF facilitated faster reaction kinetics and higher purity.
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Characterization :
Challenges and Solutions
- By-Product Formation : Oxidation of the thioether to sulfoxide was mitigated by conducting reactions under nitrogen.
- Low Solubility : Use of polar aprotic solvents (e.g., DMF) improved intermediate solubility.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in acidic or basic medium.
Biological Activity
The compound 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential biological activity. Its structural features suggest various pharmacological applications, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic uses.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine core linked to a pyridine moiety and a thioether functional group. These structural elements are crucial for its biological activity and interaction with molecular targets.
| Structural Feature | Description |
|---|---|
| Triazolo[4,3-b]pyridazine | Core structure with potential for anticancer activity |
| Pyridine ring | Enhances solubility and bioactivity |
| Thioether linkage | May contribute to metabolic stability |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The following mechanisms have been proposed:
- Tubulin Interaction : Similar to other triazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may bind to various receptors or enzymes, altering signaling pathways that regulate cell growth and survival.
- Gene Expression Regulation : It might influence gene expression related to apoptosis and cell cycle regulation.
Anticancer Efficacy
Recent studies have evaluated the anticancer properties of compounds structurally similar to This compound . For instance:
- A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines exhibited significant antiproliferative effects against various cancer cell lines (SGC-7901, A549, HT-1080), with IC50 values ranging from 0.008 μM to 0.014 μM for the most active derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Mechanistic Insights
In vitro assays demonstrated that these compounds could effectively inhibit tubulin polymerization and disrupt microtubule dynamics . Cell cycle analysis revealed significant arrest at the G2/M phase in treated cells.
Case Studies
Several case studies highlight the potential of triazole derivatives in cancer treatment:
- Case Study on Compound 22i : This derivative exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively . The study included various assays that confirmed its mechanism as a c-Met kinase inhibitor.
- Comparative Analysis of Triazole Derivatives : A comparative study on different triazole derivatives indicated that modifications in the side chains significantly affect their biological activity and selectivity towards cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with low IC50 values, indicating potent activity against tumor growth .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzymes involved in cancer progression. Studies have demonstrated that triazole derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways . The interactions between the compound and these proteins could lead to alterations in their activity, providing a therapeutic angle for targeting malignancies.
Neuropharmacological Effects
There is emerging evidence that similar compounds may influence glutamatergic neurotransmission, which is implicated in neurological disorders such as epilepsy and Alzheimer’s disease. The modulation of AMPA-type ionotropic glutamate receptors by structurally related compounds suggests that this compound could also play a role in neuropharmacology .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. Understanding the mechanism of action at the molecular level is crucial for evaluating its therapeutic potential; this includes studying how the compound interacts with target proteins and the resulting biological effects.
Table: Summary of Research Findings on Similar Compounds
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to analogous molecules (Table 1). Key structural variations include substituents on the triazolo-pyridazine core, the nature of the thio-linked side chain, and terminal aromatic groups.
Table 1: Comparison with Similar Compounds
Key Observations:
Pyridin-4-yl at position 6 may offer stronger π-π interactions than methyl () or thienyl () groups, critical for targeting kinases or GPCRs .
Thioacetamide Linkage : The sulfur atom in the thioacetamide chain (target compound) could improve resistance to enzymatic hydrolysis compared to ester or amide linkages in analogues like ethyl glycinate () .
Q & A
Q. Q1: What are the optimized synthetic routes for 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide, and how can reaction conditions impact yield?
A: The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclocondensation of pyridazine derivatives with thioacetamide intermediates under reflux conditions (e.g., using ethanol or DMF as solvents).
- Thioether linkage formation via nucleophilic substitution, requiring controlled pH and temperature (60–80°C) to avoid side reactions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Critical parameters : Solvent polarity (e.g., DMF enhances reactivity but may reduce selectivity), reaction time (over 12 hours risks decomposition), and stoichiometric ratios (excess thiol reagents improve thioether yields) .
Q. Q2: What analytical techniques are essential for confirming the structural integrity of this compound?
A:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., pyridin-4-yl protons at δ 8.5–9.0 ppm) and confirms thioether connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₂₀H₁₈N₆OS: 406.12 g/mol) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves 3D conformation, critical for docking studies .
Biological Activity and Mechanism
Q. Q3: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
A: Initial screens should focus on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) at 1–10 µM concentrations.
- Cellular cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
- Ion channel modulation : Patch-clamp studies for sodium/potassium channel activity, given structural similarity to known inhibitors .
Methodological note : Use positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to ensure reproducibility .
Q. Q4: How does the pyridin-4-yl substituent influence target binding compared to other aryl groups?
A: The pyridin-4-yl group enhances:
- Hydrogen bonding : Via the nitrogen lone pair, improving affinity for polar binding pockets.
- π-π stacking : With aromatic residues in enzyme active sites.
Comparative studies show that 4-fluorophenyl or 4-chlorophenyl analogs exhibit reduced potency (2–3-fold lower IC₅₀) due to weaker electronic interactions .
Advanced Research Questions
Q. Q5: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetics?
A: SAR strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) on the p-tolyl ring to enhance metabolic stability.
- Bioisosteric replacement : Replacing the thioether with sulfone to improve solubility without compromising binding.
- Prodrug design : Esterification of the acetamide moiety to enhance oral bioavailability .
Data-driven example : Methylation at the pyridazine N-position reduced hepatic clearance by 40% in murine models .
Q. Q6: How should researchers resolve contradictions in reported biological activity across similar analogs?
A: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity artifacts : Re-synthesize compounds with ≥95% purity (HPLC-verified).
- Off-target effects : Perform counter-screens against unrelated targets (e.g., GPCRs) .
Case study : A 4-methoxyphenyl analog showed conflicting IC₅₀ values (1.2 vs. 3.8 µM) due to residual DMSO in stock solutions .
Methodological Challenges
Q. Q7: What computational approaches are effective for predicting this compound’s binding modes?
A:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4EHZ for sodium channels).
- MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories, AMBER force field).
- QSAR models : Train on datasets of triazolo-pyridazine derivatives to predict logP and pKa .
Q. Q8: How can in vivo toxicity be assessed preclinically?
A:
- Acute toxicity : Single-dose studies in rodents (10–100 mg/kg) with histopathology and serum biochemistry (ALT, creatinine).
- Genotoxicity : Ames test for mutagenicity.
- Cardiotoxicity : hERG channel inhibition assays (IC₅₀ < 1 µM indicates risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
